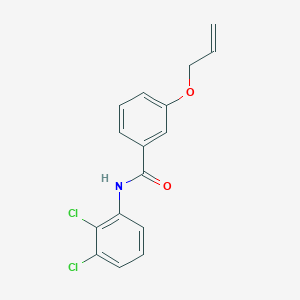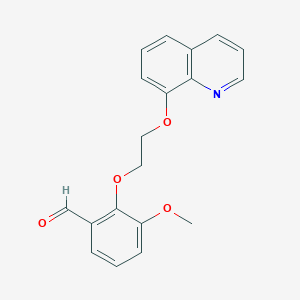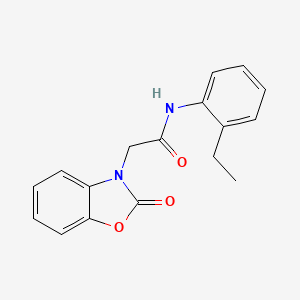![molecular formula C15H23ClINO2 B4409975 4-[4-(4-iodo-2-methylphenoxy)butyl]morpholine hydrochloride CAS No. 1049720-74-2](/img/structure/B4409975.png)
4-[4-(4-iodo-2-methylphenoxy)butyl]morpholine hydrochloride
Descripción general
Descripción
4-[4-(4-iodo-2-methylphenoxy)butyl]morpholine hydrochloride is a chemical compound primarily utilized in scientific research for its pharmacological properties. It acts as a selective antagonist at the 5-HT4 receptor, which means it binds to the 5-HT4 receptor, preventing the endogenous ligand, serotonin, from binding and activating the receptor.
Métodos De Preparación
The synthesis of 4-[4-(4-iodo-2-methylphenoxy)butyl]morpholine hydrochloride typically involves a multi-step process. The initial step often includes the iodination of 2-methylphenol to produce 4-iodo-2-methylphenol. This intermediate is then reacted with 4-chlorobutylmorpholine under basic conditions to form the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Análisis De Reacciones Químicas
4-[4-(4-iodo-2-methylphenoxy)butyl]morpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodo group.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can target the iodo group to form the corresponding hydrocarbon.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: Depending on the reaction conditions, major products can include substituted phenols, quinones, and deiodinated derivatives.
Aplicaciones Científicas De Investigación
4-[4-(4-iodo-2-methylphenoxy)butyl]morpholine hydrochloride is extensively used in scientific research, particularly in the study of the serotonin (5-HT) system. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Employed in studies investigating the role of the 5-HT4 receptor in various biological processes.
Medicine: Utilized in pharmacological research to develop new therapeutic agents targeting the 5-HT4 receptor.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects by selectively binding to the 5-HT4 receptor, thereby blocking the action of serotonin. This antagonistic action prevents the downstream signaling pathways that are normally activated by serotonin binding. The molecular targets involved include the 5-HT4 receptor and associated G-protein coupled signaling pathways.
Comparación Con Compuestos Similares
4-[4-(4-iodo-2-methylphenoxy)butyl]morpholine hydrochloride can be compared with other 5-HT4 receptor antagonists, such as:
- 4-[4-(4-chloro-2-methylphenoxy)butyl]morpholine hydrochloride
- 4-[4-(4-bromo-2-methylphenoxy)butyl]morpholine hydrochloride
- 4-[4-(4-fluoro-2-methylphenoxy)butyl]morpholine hydrochloride
These compounds share a similar core structure but differ in the halogen substituent on the phenoxy group. The uniqueness of this compound lies in its specific iodine substituent, which can influence its binding affinity and selectivity for the 5-HT4 receptor.
Propiedades
IUPAC Name |
4-[4-(4-iodo-2-methylphenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO2.ClH/c1-13-12-14(16)4-5-15(13)19-9-3-2-6-17-7-10-18-11-8-17;/h4-5,12H,2-3,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCHCFTTWUBFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049720-74-2 | |
| Record name | Morpholine, 4-[4-(4-iodo-2-methylphenoxy)butyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049720-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[2-(2,6-Dimethyl-4-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4409894.png)
![1-[3-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride](/img/structure/B4409897.png)

![methyl 5-[({[3-(trifluoromethyl)phenoxy]acetyl}amino)methyl]-2-furoate](/img/structure/B4409907.png)
![3-{2-[(4-methylphenyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B4409925.png)


![3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4409935.png)
![6-chloro-4-[2-oxo-2-(1-piperidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4409942.png)
![2-{4-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4409945.png)
![1-[4-[4-(2,6-Dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride](/img/structure/B4409951.png)


![{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B4409977.png)
